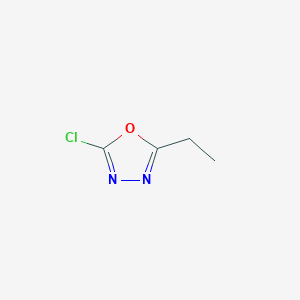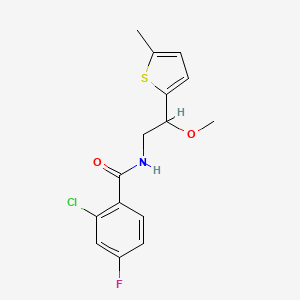![molecular formula C11H17NO6 B2943269 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid CAS No. 2241129-80-4](/img/structure/B2943269.png)
1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid is a useful research compound. Its molecular formula is C11H17NO6 and its molecular weight is 259.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid generally involves multi-step organic reactions starting from basic precursors. A common synthetic route includes the cyclobutane ring formation, followed by the introduction of tert-butoxycarbonyl (Boc) group and amino functionality. Precise conditions, such as temperature, pH, and catalysts, are crucial for achieving desired yields and purity.
Industrial Production Methods: : In industrial settings, the production of this compound may involve optimized large-scale reactions, focusing on cost-effectiveness and efficiency. Batch or continuous flow processes are utilized to ensure consistent quality. Advanced purification techniques like chromatography may be employed.
化学反応の分析
Types of Reactions: : 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: : The oxidation reactions can potentially modify the cyclobutane ring or the functional groups attached.
Reduction: : Reduction reactions may target the Boc group, leading to deprotection and exposing the amino group.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its structural components.
Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions vary based on the desired outcome, such as temperature control and the use of solvents.
Major Products Formed: : Depending on the reactions, major products can range from modified cyclobutane derivatives to completely deprotected amino acids, offering various functionalities for further applications.
科学的研究の応用
Chemistry: : In chemistry, the compound is often used as a precursor or intermediate for more complex molecules, aiding in the synthesis of pharmaceuticals or advanced materials.
Biology: : In biological research, 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can be used to study enzyme mechanisms or as a building block for peptides and proteins.
Medicine: : Medically, it may serve as a template for designing drugs or therapeutic agents, owing to its potential bioactivity and ability to interact with biological targets.
Industry: : In industrial applications, the compound can contribute to the development of novel materials or chemicals, enhancing product performance and efficiency.
作用機序
Molecular Targets and Pathways: : The mechanism by which 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid exerts its effects involves interactions with specific enzymes or receptors. It can modulate biochemical pathways, influencing cellular processes and functions.
類似化合物との比較
Similar Compounds: : Compounds like cyclobutane-1,1-dicarboxylic acid or its derivatives share structural similarities. 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid stands out due to its unique Boc-protected amino group and cyclobutane ring, offering distinct reactivity and applications.
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-10(2,3)18-9(17)12-11(8(15)16)4-6(5-11)7(13)14/h6H,4-5H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMUHTKXSDCIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethylamino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2943189.png)
![N-(3-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2943190.png)
![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)



![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2943199.png)

![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2943205.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943206.png)

